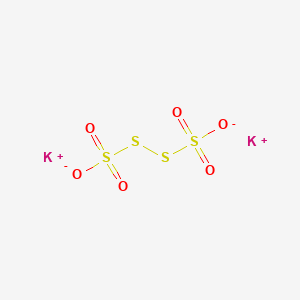
Maleohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is widely recognized for its role as a plant growth regulator, particularly in preventing the sprouting of stored crops such as potatoes, onions, garlic, and carrots . Maleohydrazide works by inhibiting cell division while allowing cell enlargement, thus controlling unwanted growth without causing significant harm to the plant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Maleohydrazide can be synthesized through the reaction of maleic anhydride with hydrazine hydrate. The reaction typically involves heating maleic anhydride in the presence of hydrazine hydrate, leading to the formation of this compound . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced as its potassium salt due to its higher water solubility compared to the free acid form . This allows for more efficient application in agricultural practices. The industrial process involves the neutralization of this compound with potassium hydroxide, resulting in the formation of the potassium salt, which is then purified and formulated for use.
Análisis De Reacciones Químicas
Types of Reactions: Maleohydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid and nitrogen gas.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Maleic acid and nitrogen gas.
Reduction: Hydrazine derivatives.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Maleohydrazide exerts its effects by inhibiting cell division through the suppression of DNA synthesis and mitosis . It interferes with the normal functioning of the cell cycle, particularly during the G2 phase, leading to the inhibition of cell proliferation. The compound targets various molecular pathways, including those involved in DNA replication, repair, and recombination . Additionally, this compound affects the expression of genes related to meristem development, cell division, and phytohormone signaling .
Comparación Con Compuestos Similares
Maleohydrazide is unique in its ability to inhibit cell division without significantly affecting cell enlargement. Similar compounds include:
Hydrazine: A simple hydrazine derivative with similar inhibitory effects on cell division.
Maleic Acid: The parent compound of this compound, which also exhibits growth-regulating properties.
Pyridazine Derivatives: Compounds with similar structures and biological activities.
This compound stands out due to its specific application in agriculture as a sprout suppressant and its relatively low toxicity compared to other growth regulators .
Propiedades
Número CAS |
14628-35-4 |
|---|---|
Fórmula molecular |
C4H8N4O2 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
(Z)-but-2-enedihydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1- |
Clave InChI |
SNVRDQORMVVQBI-UPHRSURJSA-N |
SMILES |
C(=CC(=O)NN)C(=O)NN |
SMILES isomérico |
C(=C\C(=O)NN)\C(=O)NN |
SMILES canónico |
C(=CC(=O)NN)C(=O)NN |
| 14628-35-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B77058.png)




